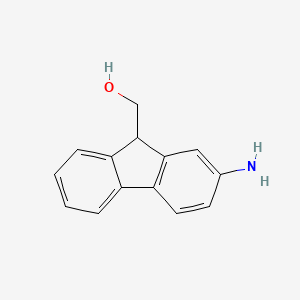

(2-Amino-9H-fluoren-9-yl)methanol

Übersicht

Beschreibung

“(2-Amino-9H-fluoren-9-yl)methanol” is a chemical compound with the CAS Number: 162021-14-9 and a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11 (10)14 (8-16)13 (12)7-9/h1-7,14,16H,8,15H2 . The 3D structure of the molecule can be viewed using specific software .

Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

(2-Amino-9H-fluoren-9-yl)methanol wird als Kupplungsmittel in der Peptidsynthese verwendet. Es ist bei Raumtemperatur stabil und hat eine lange Haltbarkeit, was es für diese Anwendung geeignet macht. Es wird auch bei der Synthese von Desoxynukleosid-9-Fluorenmethylphosphorodithioaten verwendet, was seine Vielseitigkeit in peptidbezogenen chemischen Reaktionen unterstreicht .

Analytische Chemie

Im Bereich der analytischen Chemie findet diese Verbindung Anwendung in der Chromatographie und Massenspektrometrie. Es dient als Reagenz bei der Pre-Column-Derivatisierung von Aminen für die HPLC und Fluoreszenzdetektion sowie zur Derivatisierung von Aminosäuren für die HPLC-Analyse .

Wirkmechanismus

Target of Action

Fluorene derivatives are often used in the synthesis of peptides , suggesting that they may interact with peptide or protein targets.

Mode of Action

It’s known that fluorene derivatives can be used as coupling agents in peptide synthesis . This suggests that (2-Amino-9H-fluoren-9-yl)methanol might interact with its targets by forming bonds with amino acids, thereby influencing the structure and function of peptides or proteins.

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis and degradation.

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.

Result of Action

Given its potential role in peptide synthesis , it may influence the structure and function of peptides or proteins, which could have downstream effects on cellular processes.

Biochemische Analyse

Biochemical Properties

(2-Amino-9H-fluoren-9-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a weak dopamine reuptake inhibitor, which suggests its potential interaction with dopamine transporters and receptors . Additionally, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential impact on neurotransmitter regulation and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a dopamine reuptake inhibitor can alter dopamine signaling pathways, impacting neuronal communication and behavior . Furthermore, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds within the cell . These effects underscore the compound’s potential in neuropharmacology and metabolic research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a weak dopamine reuptake inhibitor, it binds to dopamine transporters, reducing the reuptake of dopamine into presynaptic neurons . This increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling. Additionally, its interaction with cytochrome P450 enzymes may inhibit or activate these enzymes, leading to altered metabolic pathways . These mechanisms provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as keeping it in a dark place at 2-8°C . Its degradation over time can lead to reduced efficacy and altered biological activity. Long-term studies in vitro and in vivo are essential to understand its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced dopaminergic signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and metabolic disturbances . Understanding the dosage thresholds and toxicology is critical for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its interaction with cytochrome P450 enzymes suggests its role in oxidative metabolism, where it may undergo hydroxylation or other metabolic transformations These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to permeate the blood-brain barrier, suggesting its potential for central nervous system effects . Additionally, its distribution within tissues can affect its localization and accumulation, impacting its overall biological activity. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cytochrome P450 enzymes suggests its localization within the endoplasmic reticulum, where these enzymes are predominantly found . This localization can affect its metabolic activity and interactions with other biomolecules, providing insights into its cellular functions.

Eigenschaften

IUPAC Name |

(2-amino-9H-fluoren-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEYUWQQBFAPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570242 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162021-14-9 | |

| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)